N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE
Description
Properties
IUPAC Name |
N-[4-[(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-16-23(18-8-4-3-5-9-18)25-28-22-11-7-6-10-21(22)24(30(25)29-16)27-20-14-12-19(13-15-20)26-17(2)31/h3-5,8-9,12-15,27H,6-7,10-11H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWFKNQEFPLVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE typically involves multi-step organic reactionsThe final step involves the acylation of the amino group with acetic anhydride under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with two structurally related molecules:
Key Structural Differences and Implications
Core Heterocycles: The target compound’s pyrazoloquinazoline core may enhance rigidity and planar aromaticity compared to the quinazolinone derivatives in . This could improve binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) . The triazole core in ’s compound introduces a sulfur-containing linker, which may increase metabolic stability but reduce CNS penetration due to higher polarity .
The acetamide group in all three compounds serves as a hydrogen-bond acceptor, which may influence solubility and target recognition.
Biological Activity: Quinazolinone derivatives in exhibit anticonvulsant activity, attributed to their ability to modulate ion channels or GABAergic pathways . The target compound’s pyrazoloquinazoline scaffold may share similar mechanisms but with altered selectivity. The triazole derivative () lacks reported anticonvulsant activity, possibly due to its distinct core and substituents, which may prioritize other targets (e.g., bacterial enzymes) .
Physicochemical Properties
While quantitative data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn:
- Molecular Weight : The target compound’s larger fused-ring system (~450–500 g/mol) may reduce aqueous solubility compared to the triazole derivative (smaller, ~350–400 g/mol).
- Lipophilicity : The chloro group in ’s compound increases lipophilicity, whereas the target’s methyl/phenyl groups balance hydrophobicity and steric effects.
Biological Activity
N-[4-({2-Methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-yl}amino)phenyl]acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | [Not provided in sources] |
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Quinazolinone derivatives have been identified as potential anticancer agents. Studies show that such compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antibacterial Properties : Research on quinazolinone-based hybrids reveals significant antibacterial activity against various strains of bacteria. The presence of specific functional groups enhances their efficacy against resistant strains .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes:
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors involved in signaling pathways related to cancer and inflammation.
- Enzyme Interaction : It may inhibit key enzymes by binding to their active sites or allosteric sites, thereby altering their function.
Case Studies
Several studies have investigated the biological effects of quinazolinone derivatives:
- Anticancer Studies : A study demonstrated that a related quinazolinone derivative exhibited IC50 values in the micromolar range against breast cancer cell lines. The mechanism involved the induction of apoptosis through the mitochondrial pathway .
- Antimicrobial Efficacy : Another research effort highlighted the antibacterial properties of quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
Q & A
Q. What are the established synthetic routes for N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE, and what are critical reaction conditions?
- Methodological Answer : Synthesis typically involves a multi-step sequence:
- Step 1 : Cyclocondensation of substituted pyrazole and quinazoline precursors under reflux with a catalyst (e.g., acetic acid or p-toluenesulfonic acid) .
- Step 2 : Introduction of the acetamide group via nucleophilic substitution using chloroacetyl chloride in anhydrous DMF at 0–5°C .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
Key considerations include strict temperature control during amide bond formation and inert atmosphere maintenance to prevent oxidation of the pyrazoloquinazoline core .
Q. How is structural characterization of this compound validated, and which analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regioselectivity of substituents, with aromatic proton signals in δ 6.8–8.2 ppm and methyl groups at δ 2.1–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 456.1921) .
- X-ray Crystallography : Resolves stereochemistry of the pyrazoloquinazoline core and confirms hydrogen bonding between the acetamide and amino groups .
Q. What preliminary biological screening models are used to assess its activity?
- Methodological Answer :
- In vitro : Enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM, with IC50 determination via fluorometric or colorimetric readouts .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to establish selectivity indices .
- Solubility Screening : Kinetic solubility in PBS (pH 7.4) and DMSO using HPLC-UV quantification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?
- Methodological Answer :
- Systematic Substituent Variation : Replace the 2-methyl group with halogens (Cl, F) or electron-withdrawing groups to modulate electron density and binding affinity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between the acetamide carbonyl and kinase active sites) .
- Bioisosteric Replacement : Substitute the phenyl group with heteroaromatic rings (e.g., thiophene) to enhance metabolic stability .
Q. What in vivo models are appropriate for evaluating its anticonvulsant or anticancer potential?
- Methodological Answer :
- Anticonvulsant : Pentylenetetrazole (PTZ)-induced seizures in mice (dose range: 10–50 mg/kg, i.p.), monitoring latency to clonic-tonic seizures .
- Anticancer : Xenograft models (e.g., HCT-116 colorectal tumors in nude mice) with biweekly oral dosing (20–100 mg/kg), assessing tumor volume via caliper measurements .
- Pharmacokinetics : Plasma concentration-time profiles (LC-MS/MS) to calculate AUC, t1/2, and bioavailability .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-test activity in orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) to rule out false positives .
- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions and reduce nonspecific interactions .
- Metabolite Profiling : Incubate with liver microsomes to identify active/inactive metabolites confounding in vitro results .
Q. What strategies identify its molecular targets in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Use immobilized compound pulldowns followed by LC-MS/MS to capture interacting proteins .
- RNAi/CRISPR Screening : Genome-wide knockdown to identify sensitizing/resistant genes in activity-dependent cell lines .
- Thermal Shift Assay : Monitor protein denaturation (via SYPRO Orange) to detect stabilization of target proteins upon compound binding .
Q. How can computational modeling guide its optimization for blood-brain barrier (BBB) penetration?
- Methodological Answer :
- QSAR Modeling : Correlate logP, polar surface area (<90 Ų), and H-bond donors/acceptors with BBB permeability .
- MD Simulations : Simulate compound partitioning into lipid bilayers (CHARMM force field) to predict passive diffusion .
- P-gp Efflux Assay : Measure transport ratios (basolateral-to-apical vs. apical-to-basolateral) in MDCK-MDR1 cells .
Q. What formulation strategies improve its aqueous solubility for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility up to 10 mg/mL .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200–300 nm) via emulsion-solvent evaporation, achieving sustained release over 72 hours .
- Salt Formation : Screen with hydrochloric or maleic acid to generate crystalline salts with improved dissolution rates .
Q. How does the pyrazoloquinazoline core influence its metabolic stability?
- Methodological Answer :
- CYP450 Inhibition Screening : Incubate with human liver microsomes and NADPH, quantifying residual activity via LC-MS .
- Metabolite ID : Use high-resolution mass spectrometry (HRMS/MS) to detect oxidative metabolites (e.g., N-demethylation or hydroxylation) .
- Deuterium Incorporation : Replace methyl hydrogens with deuterium at metabolically labile positions to slow CYP-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
